2-Bromo-7-phenyl-9H-carbazole
Description
Properties
IUPAC Name |
2-bromo-7-phenyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKACZDZEZKNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step method involves Suzuki-Miyaura coupling to form a biphenyl intermediate, followed by cyclization to yield the carbazole core.
Step 1: Synthesis of 4-Bromo-2-nitro-biphenyl
Step 2: Cyclization to 2-Bromo-7-phenyl-9H-carbazole
Key Advantages
Nitration-Reduction Approach
Direct Nitration of 4-Bromo-biphenyl
Reductive Cyclization
Industrial Relevance
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Lower energy consumption compared to traditional coal tar extraction.
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Reduced environmental impact due to efficient solvent recovery.
Condensation with Phenylhydrazine
One-Pot Three-Component Reaction
Key Features
Alternative Deoxygenation Strategies
Triphenylphosphine-Mediated Deoxygenation
Solid-State Mechanochemical Synthesis
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Method : Ball-milling with palladium catalysts.
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Advantages :
Comparative Analysis of Methods
Critical Considerations in Synthesis
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted carbazole derivatives.
Oxidation Reactions: Products include oxidized carbazole derivatives with functional groups such as ketones or carboxylic acids.
Reduction Reactions: Products include hydrogenated carbazole derivatives.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
2-Bromo-7-phenyl-9H-carbazole serves as a crucial precursor in the synthesis of materials used in OLED technology. Its structural properties, particularly the presence of a bromine atom and a phenyl group, enhance its electronic characteristics, making it suitable for use as an emissive layer in OLEDs. The compound's ability to facilitate efficient charge transport and light emission is critical for the performance of these devices .
Table 1: Comparison of Carbazole Derivatives in OLED Applications
| Compound Name | Role in OLEDs | Key Features |
|---|---|---|
| 2-Bromo-7-phenyl-9H-carbazole | Emissive layer precursor | High efficiency and stability |
| 9-Phenyl-9H-carbazole | Host material | Good charge transport properties |
| 3-Bromo-9H-carbazole | Electron transport layer | Different reactivity profile |
| 6-Bromo-9H-carbazole | Emissive layer | Unique electronic properties |
Medicinal Chemistry
Biological Activity
Research indicates that 2-Bromo-7-phenyl-9H-carbazole interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests potential implications for pharmacology and toxicology, as it may modulate enzyme activity, influencing drug efficacy and safety .
Anticancer Potential
The compound exhibits promising anticancer properties by potentially influencing cell signaling pathways related to apoptosis. Studies have shown that its derivatives can induce apoptosis in cancer cells, positioning them as candidates for further development in cancer therapies .
Table 2: Biological Activities of 2-Bromo-7-phenyl-9H-carbazole Derivatives
Synthesis and Structural Insights
The synthesis of 2-Bromo-7-phenyl-9H-carbazole typically involves bromination reactions on the carbazole backbone. The unique substitution pattern contributes to its electronic properties and biological activities. Density functional theory calculations have been employed to model its interactions with proteins such as human serum albumin, indicating its potential as a drug delivery agent or therapeutic compound .
Mechanism of Action
The mechanism of action of 2-Bromo-7-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. The bromine and phenyl groups enhance its ability to interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 2-Bromo-7-phenyl-9H-carbazole with structurally related carbazole derivatives:
Key Observations:
Substituent Position Effects:
- Bromine at the 2-position (as in 2-Bromo-7-phenyl-9H-carbazole) offers steric protection for the carbazole core, whereas bromine at C4 (e.g., 4-Bromo-9-phenyl-9H-carbazole) facilitates charge transport due to reduced steric hindrance .
- Phenyl groups at C7 (vs. N9 in 9-(4-Bromophenyl)-9H-carbazole) alter π-stacking behavior, impacting luminescence efficiency in OLEDs .
Electronic Modulation:
- Electron-withdrawing bromine at C2/C3 lowers the HOMO-LUMO gap, enhancing electron mobility. In contrast, methoxy groups (e.g., 2-Bromo-7-methoxy-9H-carbazole) raise HOMO levels, favoring hole transport .
Synthetic Accessibility:
- Suzuki coupling is a common method for aryl-functionalized carbazoles. For example, 4-Bromo-9-phenyl-9H-carbazole is synthesized via CuI-catalyzed coupling (97% yield) , while 2-Bromo-7-phenyl-9H-carbazole likely requires optimized palladium catalysis due to steric constraints .
Thermal and Spectral Data
- Melting Points: 2-Bromo-7-phenyl-9H-carbazole: Not reported, but analogs like 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazoles show high thermal stability (mp up to 240°C) due to rigid structures . 9-(2-Bromoethyl)-9H-carbazole: Lower mp (122°C) due to flexible ethyl chain .
Spectroscopy:
- ¹H-NMR: Aromatic protons in 2-Bromo-7-phenyl-9H-carbazole are deshielded (δ 7.2–8.3 ppm), while methoxy groups (e.g., 2-Bromo-7-methoxy-9H-carbazole) show singlet peaks at δ 3.8–4.0 ppm .
- MS: Brominated carbazoles exhibit characteristic [M+•] and [M+•-Br] fragments (e.g., 316 → 271 for 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole) .
Biological Activity
2-Bromo-7-phenyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in cancer therapy and enzyme modulation. The presence of a bromine atom and a phenyl group at specific positions enhances its reactivity and biological interactions.
- Molecular Formula : C17H14BrN
- Molecular Weight : Approximately 322.2 g/mol
- Structure : The compound consists of a carbazole backbone with a bromine atom at the 2-position and a phenyl group at the 7-position, contributing to its unique biological properties.
Anticancer Properties
Research indicates that 2-Bromo-7-phenyl-9H-carbazole interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that it can modulate enzyme activity, potentially leading to enhanced therapeutic effects in cancer treatment. Notably, it has been shown to influence cell signaling pathways involving the p53 protein, which may induce apoptosis in cancer cells, positioning it as a candidate for anticancer therapies .
Enzyme Modulation
The compound's ability to bind with cytochrome P450 enzymes suggests significant implications for pharmacology and toxicology. By modulating these enzymes, 2-Bromo-7-phenyl-9H-carbazole could affect drug metabolism and detoxification processes within the body .
Study on Cytotoxicity
In vitro studies have shown that carbazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds structurally related to 2-Bromo-7-phenyl-9H-carbazole have been evaluated for their effects on human breast cancer cells (MCF-7), with some demonstrating significant cytotoxic effects .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Bromo-7-phenyl-9H-carbazole | MCF-7 | TBD | Potential apoptosis induction |
| Similar Carbazole Derivative | MCF-7 | 35.6 | Effective against cancer cells |
Structure-Activity Relationship (SAR)
The structure of carbazole derivatives significantly influences their biological activity. Research indicates that modifications at various positions can enhance or reduce cytotoxic effects. For example, the presence of electron-withdrawing groups can improve enzyme inhibition and cytotoxicity .
Q & A
Q. What are the standard synthetic routes for 2-Bromo-7-phenyl-9H-carbazole, and how do reaction conditions influence yield and purity?
The most common synthetic method involves palladium-catalyzed cross-coupling reactions . For example, 2-bromo-7-bromomagnesio-9-alkyl-9H-carbazole derivatives can undergo Suzuki-Miyaura coupling to introduce aryl groups. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands .
- Solvent : THF or toluene under inert atmospheres (N₂/Ar) .
- Temperature : Reactions typically proceed at 60–80°C for 24–72 hours .
Purification via recrystallization (ethanol or ethyl acetate) or column chromatography is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Bromo-7-phenyl-9H-carbazole?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C2, phenyl at C7) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and intermolecular interactions (e.g., π-π stacking, C–H···Br bonds) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >450°C for carbazole polymers) .
Advanced Research Questions
Q. How do structural modifications at the carbazole N-position impact the electronic properties of derivatives?
Introducing alkyl chains (e.g., octyl, propyl) at the N9 position enhances solubility and processability while minimally altering the HOMO-LUMO gap. However, bulky substituents (e.g., branched alkyls) reduce polymerization efficiency due to steric hindrance . Electrochemical studies show that electron-withdrawing groups (e.g., bromine) lower oxidation potentials, making derivatives suitable for organic light-emitting diodes (OLEDs) .
Q. What strategies resolve discrepancies between computational predictions and experimental structural data?
Discrepancies in dihedral angles or packing motifs can arise from crystal lattice effects absent in gas-phase DFT calculations. To address this:
Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions for introducing aryl groups?
- Ligand selection : Bulky ligands (e.g., SPhos) improve catalytic activity for sterically hindered substrates .
- Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) enhances coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 72 hours to <6 hours while maintaining yields >80% .
Q. What environmental persistence and bioaccumulation patterns are observed for polyhalogenated carbazoles?
Studies on Great Lakes sediment cores show half-lives >50 years for brominated carbazoles due to resistance to microbial degradation. Bioaccumulation factors (BAFs) in fish range from 10³–10⁴, with tissue concentrations correlating with bromine substitution patterns . Mitigation strategies include photodegradation using TiO₂ catalysts under UV light .
Q. How do competing reaction pathways affect regioselectivity in electrophilic substitution?
Bromination at C3/C6 positions competes with C2/C7 sites due to:
- Directing effects : Electron-rich phenyl groups at C7 deactivate adjacent positions, favoring bromination at C2 .
- Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) shift reactivity to less hindered sites .
Control via low-temperature reactions (-20°C) and dilute Br₂ solutions improves regioselectivity .
Q. What analytical approaches validate purity in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
